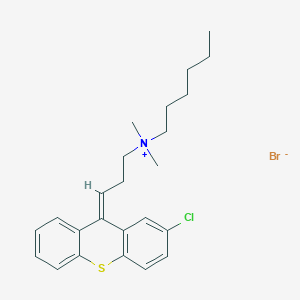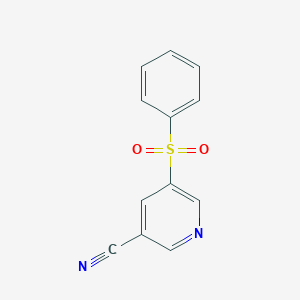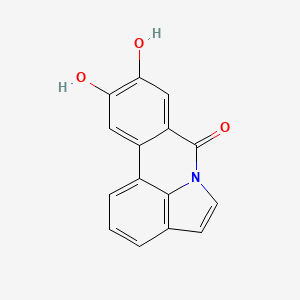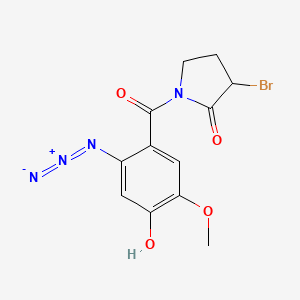
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one is a complex organic compound characterized by the presence of azido, hydroxy, methoxy, benzoyl, and bromopyrrolidinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate, which can be achieved through the reaction of 2-azido-4-hydroxy-5-methoxybenzoic acid with appropriate reagents.
Bromination: The next step involves the bromination of the pyrrolidinone ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves the coupling of the benzoyl intermediate with the bromopyrrolidinone to form the desired compound. This step may require the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Major Products:
Amines: Formed from the reduction of the azido group.
Carbonyl Compounds: Formed from the oxidation of the hydroxy group.
Scientific Research Applications
1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties.
Bioconjugation: The azido group can be used in click chemistry for the conjugation of biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in biological systems.
Comparison with Similar Compounds
- 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopiperidin-2-one
- 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)pyrrolidine-2-carbaldehyde
Uniqueness: 1-(2-Azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both azido and bromopyrrolidinone groups allows for versatile chemical transformations and the development of diverse derivatives.
Properties
CAS No. |
919511-71-0 |
|---|---|
Molecular Formula |
C12H11BrN4O4 |
Molecular Weight |
355.14 g/mol |
IUPAC Name |
1-(2-azido-4-hydroxy-5-methoxybenzoyl)-3-bromopyrrolidin-2-one |
InChI |
InChI=1S/C12H11BrN4O4/c1-21-10-4-6(8(15-16-14)5-9(10)18)11(19)17-3-2-7(13)12(17)20/h4-5,7,18H,2-3H2,1H3 |
InChI Key |
AYEFFONTJXDKDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC(C2=O)Br)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


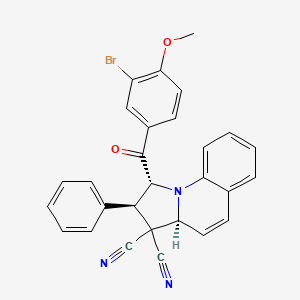
![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
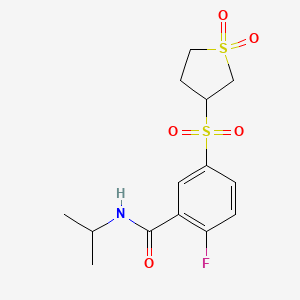

![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)

